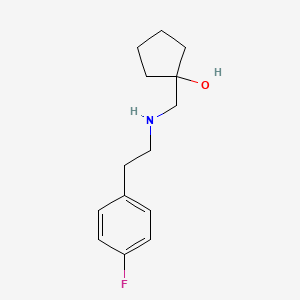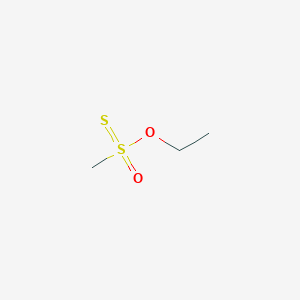
O-Ethyl methanesulfonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Ethyl methanesulfonothioate is an organosulfur compound with the molecular formula C3H8O2S2 and a molecular weight of 140.22 g/mol . It is a clear, colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its role as an alkylating agent, which means it can transfer an alkyl group to other molecules, making it useful in synthetic chemistry and biological research .
準備方法
Synthetic Routes and Reaction Conditions
O-Ethyl methanesulfonothioate can be synthesized through the reaction of methanesulfonyl chloride with ethanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The product is then purified using techniques like distillation or recrystallization .
化学反応の分析
Types of Reactions
O-Ethyl methanesulfonothioate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form thiols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Major Products
Sulfonic Acids: Oxidation of this compound can yield sulfonic acids.
Thiols: Reduction reactions can produce thiols, which are useful intermediates in organic synthesis.
科学的研究の応用
O-Ethyl methanesulfonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce ethyl groups into molecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
O-Ethyl methanesulfonothioate exerts its effects primarily through alkylation. The ethyl group of the compound reacts with nucleophilic sites in DNA, proteins, and other biomolecules, forming covalent bonds. This alkylation can lead to mutations in DNA, which is useful in genetic research and can also disrupt cellular processes, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
S-Methyl methanethiosulfonate: Another alkylating agent with similar properties but different reactivity due to the presence of a methyl group instead of an ethyl group.
Ethyl methanesulfonate: Similar in structure but used primarily as a mutagen in genetic research.
Uniqueness
O-Ethyl methanesulfonothioate is unique due to its specific reactivity and the types of products it forms. Its ability to introduce ethyl groups into molecules makes it particularly valuable in synthetic chemistry and biological research .
特性
分子式 |
C3H8O2S2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC名 |
ethoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C3H8O2S2/c1-3-5-7(2,4)6/h3H2,1-2H3 |
InChIキー |
KDZOFCRPKJQGRN-UHFFFAOYSA-N |
正規SMILES |
CCOS(=O)(=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


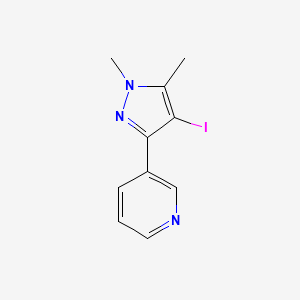

![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13340964.png)
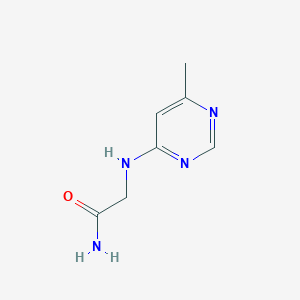
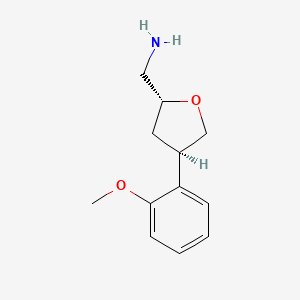
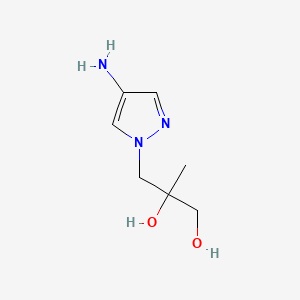
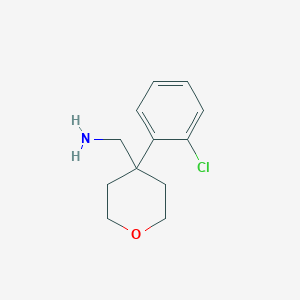
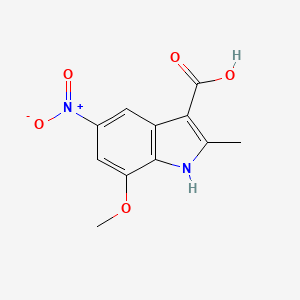
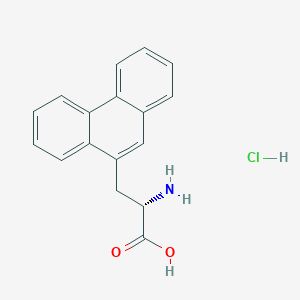
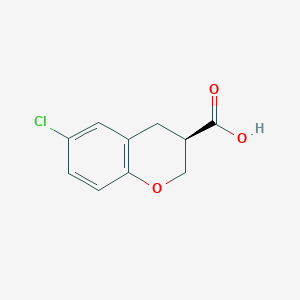
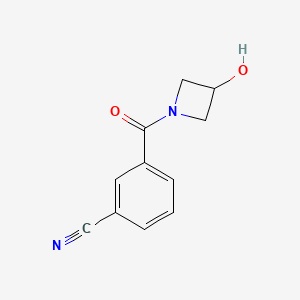

![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13341028.png)
